![molecular formula C9H5BrN2O3 B1409102 5-(2-Bromo-5-nitrophenyl)oxazole CAS No. 1638604-66-6](/img/structure/B1409102.png)
5-(2-Bromo-5-nitrophenyl)oxazole
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, polarity, and functional groups. For “5-(2-Bromo-5-nitrophenyl)oxazole”, specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results .Scientific Research Applications
Abnormal Diels–Alder Reactions and Molecular Structures
- Abnormal Diels–Alder Reactions of Oxazoles : Research demonstrates that 5-methoxy-4-(p-nitrophenyl)oxazoles undergo abnormal Diels–Alder reactions with tetracyanoethylene. This results in the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, a process involving oxazole ring opening. The molecular structure of a 2-isopropyl-substituted product was determined using X-ray crystallography, providing insights into the reaction mechanism and solvent effects (Ibata et al., 1992).
Synthesis and Characterization of Oxazole Derivatives
- Synthesis of Oxazole Derivatives : The synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, among other derivatives, was studied. These derivatives are crucial for reactions like Suzuki-Miyaura and Negishi coupling. Their preparation highlights the versatility of oxazoles in organic synthesis (Li et al., 2011).
Biological Activities and Pharmaceutical Applications
- Oxazoles as Medicinal Compounds : Oxazole derivatives are identified as inhibitors of enzymes like NPP1, NPP2, NPP3, tyrosine kinase, and others. A study synthesized biphenyl oxazole derivatives and evaluated their potential as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 and -3. This research underscores the significant therapeutic potential of oxazole compounds in treating various health disorders (Ahmad et al., 2020).
Polymerization Abilities and Fluorescence Characteristics
- Fluorescent Oxazol-5-ones and Polymerization : The study of fluorescent thiophenyl group containing oxazol-5-ones revealed their potential in emitting blue and green light. The polymerization ability of these compounds was also investigated, indicating their usefulness in materials science, particularly in the creation of novel polymers and fluorescent materials (Ozturk Urut et al., 2018).
Mechanism of Action
properties
IUPAC Name |
5-(2-bromo-5-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-2-1-6(12(13)14)3-7(8)9-4-11-5-15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULERCLNVVLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CN=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-5-nitrophenyl)oxazole |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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